molecular formula C13H19NO4 B3020304 Tert-butyl 5-amino-2,4-dimethoxybenzoate CAS No. 1112984-97-0

Tert-butyl 5-amino-2,4-dimethoxybenzoate

Cat. No.: B3020304
CAS No.: 1112984-97-0
M. Wt: 253.298
InChI Key: QPPHPSACPBWXOC-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2,4-dimethoxybenzoate is a benzoic acid derivative featuring a tert-butyl ester group, amino (-NH₂), and two methoxy (-OCH₃) substituents on the aromatic ring. This compound is structurally characterized by electron-donating groups (amino and methoxy) at positions 5, 2, and 4, respectively. The tert-butyl ester group enhances lipophilicity, which may improve membrane permeability in drug candidates .

Properties

IUPAC Name

tert-butyl 5-amino-2,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)8-6-9(14)11(17-5)7-10(8)16-4/h6-7H,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPHPSACPBWXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2,4-dimethoxybenzoate typically involves the esterification of 5-amino-2,4-dimethoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with a strong acid like sulfuric acid or p-toluenesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors, continuous flow systems, and more efficient separation and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-2,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-amino-2,4-dimethoxybenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The substituents on the aromatic ring critically determine the compound’s chemical behavior. Below is a comparison with tert-butyl 5-chloro-2,4-difluorobenzoate (), a structurally analogous compound with halogen substituents:

Property Tert-butyl 5-amino-2,4-dimethoxybenzoate Tert-butyl 5-chloro-2,4-difluorobenzoate
Substituents 5-NH₂, 2-OCH₃, 4-OCH₃ 5-Cl, 2-F, 4-F
Electronic Effects Electron-donating (-NH₂, -OCH₃) Electron-withdrawing (-Cl, -F)
Aromatic Reactivity Activated ring (prone to electrophilic substitution) Deactivated ring (resists electrophilic attack)
Hydrogen Bonding Strong (NH₂ acts as H-bond donor) Weak (halogens lack H-bond capability)
Molecular Formula C₁₄H₁₉NO₄ (inferred) C₁₁H₁₁ClF₂O₂
Molecular Weight ~265.30 g/mol (calculated) 256.66 g/mol
Potential Applications Pharmaceutical intermediates (e.g., kinase inhibitors) Biochemical reagents, halogenated intermediates

Key Findings :

  • Reactivity: The amino and methoxy groups in the target compound enhance nucleophilicity, making it suitable for coupling reactions (e.g., Suzuki-Miyaura) to build complex pharmacophores. In contrast, the halogenated analog’s electron-withdrawing groups favor SNAr (nucleophilic aromatic substitution) reactions .
  • Solubility: The amino group improves aqueous solubility via hydrogen bonding, whereas the halogenated analog’s hydrophobicity may limit biological applicability without further derivatization.
  • Stability : The tert-butyl ester in both compounds confers steric protection to the carboxylate group, enhancing stability under acidic conditions .
Comparison with Pyrazolo-Pyrimidine Derivatives ()

Key differences include:

  • Functional Groups : The target compound lacks the heterocyclic pyrazolo-pyrimidine system but shares the tert-butyl group as a protective moiety.
  • Biological Relevance: Pyrazolo-pyrimidine derivatives often target kinases (e.g., JAK/STAT pathways), whereas the amino-methoxy-benzoate scaffold may serve as a precursor for anti-inflammatory or antioxidant agents .

Research Implications and Limitations

  • Synthetic Utility : The target compound’s electron-rich aromatic system is advantageous for constructing polyfunctional drug candidates. Halogenated analogs (e.g., ) are more suited for introducing radioisotopes or cross-coupling handles.
  • Data Gaps: Experimental data (e.g., melting point, bioactivity) for this compound are absent in the provided evidence, necessitating further studies to validate inferred properties.

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